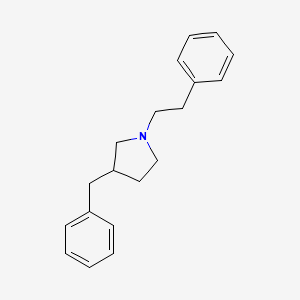

3-Benzyl-1-(2-phenylethyl)pyrrolidine

Description

Historical Context and Evolution of Pyrrolidine (B122466) Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in organic chemistry and medicinal science. frontiersin.orgresearchgate.net Its journey in scientific research began with the identification of the pyrrolidine core in numerous naturally occurring molecules, most notably in alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acid proline. mdpi.comwikipedia.org This natural prevalence underscored the biological significance of the pyrrolidine scaffold and spurred early synthetic efforts.

The evolution of pyrrolidine chemistry has been marked by the development of increasingly sophisticated synthetic methodologies. Early methods often relied on the functionalization of naturally available precursors like proline. mdpi.com Over the decades, research has produced a wide array of techniques for constructing the pyrrolidine ring from acyclic precursors, such as 1,3-dipolar cycloadditions and reductive aminations. nih.govnih.gov More recently, the field has seen the advent of powerful catalytic systems, including iridium and copper-based catalysts, for the efficient and stereoselective synthesis of substituted pyrrolidines. nih.govacs.org This continuous innovation in synthesis has expanded the accessibility of diverse pyrrolidine derivatives, enabling deeper exploration of their chemical and biological properties. researchgate.net

Rationale and Significance of Investigating 3-Benzyl-1-(2-phenylethyl)pyrrolidine

The specific compound, this compound, combines three key structural motifs that are independently significant in medicinal chemistry: the pyrrolidine ring, an N-phenylethyl substituent, and a 3-benzyl substituent. The rationale for its investigation stems from the established biological activities of compounds containing these fragments.

The Pyrrolidine Core: This saturated heterocycle provides a three-dimensional structure that is valuable for creating molecules that can interact with biological targets in a specific spatial orientation. nih.gov

The N-phenylethyl Moiety: The parent structure, 1-(2-phenylethyl)pyrrolidine (B2768763) (PEP), is the foundational chemical structure for a range of stimulant compounds. wikipedia.org This suggests that the N-phenylethyl group can impart affinity for central nervous system targets.

The 3-Benzyl Group: Derivatives of 3-benzyl-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties. nih.gov This indicates that the benzyl (B1604629) group at the 3-position can contribute to neuroactivity.

The combination of these three components in a single molecule makes this compound a logical target for academic inquiry. Research into this compound is significant for its potential to yield novel structures with unique pharmacological profiles, particularly in the area of central nervous system disorders. Studies on closely related analogs have shown activities such as anticonvulsant effects, highlighting the potential for this structural class. nih.govsmolecule.com

Current Research Landscape Pertaining to N-Substituted Pyrrolidines

The current research landscape for N-substituted pyrrolidines is vibrant and diverse, with applications spanning drug discovery, organocatalysis, and materials science. frontiersin.orgnih.gov In medicinal chemistry, the pyrrolidine scaffold is considered a "privileged" structure, appearing in numerous FDA-approved drugs. researchgate.net

Recent research has focused on several key therapeutic areas:

Anticonvulsants: Multiple studies have explored pyrrolidine-2,5-dione derivatives, including those with N-benzyl groups, identifying compounds with potent antiseizure activity in preclinical models. nih.govacs.org

Anticancer Agents: Polysubstituted pyrrolidines have been investigated for their ability to inhibit cancer cell proliferation, with some derivatives showing promise against various cancer cell lines. nih.gov

Antibacterial Agents: The pyrrolidine nucleus is a component of novel antibacterial drug candidates designed to combat resistant bacterial strains. nih.gov

Enzyme Inhibitors: The structural versatility of the pyrrolidine ring allows for the design of potent and selective inhibitors for various enzymes, including cholinesterases and dipeptidyl peptidase-IV (DPP-IV). frontiersin.org

Beyond medicine, N-substituted pyrrolidines, particularly chiral variants derived from proline, are extensively used as organocatalysts to facilitate asymmetric chemical reactions, a field of significant academic and industrial importance. acs.orgnih.gov Modern synthetic efforts continue to focus on developing novel, efficient, and environmentally friendly methods, such as transfer hydrogenation and C-H activation, to access these valuable compounds. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic investigation of a specific, novel compound like this compound typically follows a structured path with clear objectives.

Synthesis and Characterization: The primary objective is to develop a reliable and efficient synthetic route to produce the target molecule. Once synthesized, the compound's identity and purity must be confirmed through rigorous characterization using analytical techniques.

Physicochemical Profiling: A key goal is to determine the fundamental physical and chemical properties of the compound. This data is essential for any further study.

Structural Analysis: Advanced spectroscopic and crystallographic methods may be used to determine the precise three-dimensional structure and stereochemistry of the molecule. For chiral compounds, this includes confirming the absolute configuration, which is crucial as different enantiomers can have vastly different biological activities. acs.org

Preliminary Biological Screening: A central objective is to screen the compound for biological activity. Based on the structural motifs present, initial assays would likely focus on its potential as an anticonvulsant or its binding affinity for various central nervous system receptors. nih.gov

Data Tables

Table 1: Physicochemical Properties of Related Pyrrolidine Compounds

This table presents data for structurally related compounds to provide context for the target molecule. Data for this compound itself is not widely available in published academic literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| Pyrrolidine | C₄H₉N | 71.12 | 87 | wikipedia.org |

| 1-(2-Phenylethyl)pyrrolidine | C₁₂H₁₇N | 175.27 | Not Available | wikipedia.org |

| (3S)-1-Benzyl-3-phenylpyrrolidine | C₁₇H₁₉N | 237.34 | Not Available | |

| 1-Benzyl-3-(2-phenylethyl)pyrrolidin-2-one | C₁₉H₂₁NO | 279.4 | Not Available | nih.gov |

Interactive Data Table: Users can sort the table by clicking on the column headers.

Table 2: Research Focus on Structurally Similar Scaffolds

This table summarizes the primary research applications for compounds containing key structural elements of this compound.

| Structural Scaffold | Primary Research Area | Example Application | Reference(s) |

| Pyrrolidine-2,5-dione | Anticonvulsant, Antiseizure | Development of new therapies for epilepsy | nih.govacs.org |

| N-Aryl Pyrrolidines | Organic Synthesis, Medicinal Chemistry | Synthesis of bioactive molecules and drugs | nih.gov |

| N-Substituted Pyrrolidines | Organocatalysis | Asymmetric Michael addition reactions | nih.gov |

| 1-(2-Phenylethyl)pyrrolidine (PEP) Derivatives | Stimulants | Base structure for a series of psychoactive drugs | wikipedia.org |

Interactive Data Table: Users can sort the table by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N/c1-3-7-17(8-4-1)11-13-20-14-12-19(16-20)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTHSVLAMOIMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CC2=CC=CC=C2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyl 1 2 Phenylethyl Pyrrolidine and Its Analogs

Established Synthetic Routes to 3-Benzyl-1-(2-phenylethyl)pyrrolidine and its Analogs

The synthesis of 1,3-disubstituted pyrrolidines like this compound can be achieved through various established routes. These methods can be broadly categorized into multi-step strategies, which build the molecule sequentially, and more streamlined one-pot or convergent approaches that enhance efficiency by reducing the number of separate operations.

Multi-step Organic Synthesis Strategies

Multi-step synthesis provides a robust and classical approach to constructing the this compound scaffold. umsl.eduscribd.com These strategies often involve the initial formation of a functionalized pyrrolidine (B122466) ring, followed by the introduction of the required substituents in subsequent steps.

A common multi-step pathway involves the synthesis of a 3-benzylpyrrolidine (B112086) precursor, which is then N-alkylated with a suitable 2-phenylethyl electrophile, such as 2-phenylethyl bromide or tosylate. The initial 3-benzylpyrrolidine can be prepared through several methods, including the Michael addition of a benzyl (B1604629) nucleophile to an α,β-unsaturated carbonyl compound, followed by reductive amination and cyclization. Alternatively, starting from a precursor like 3-benzyl-pyrrolidine-2,5-dione, a two-step reduction sequence can yield the desired 3-benzylpyrrolidine. nih.gov

Another multi-step approach involves the cyclization of an acyclic amine precursor that already contains one or both of the benzyl and phenylethyl groups. For instance, a linear substrate containing the N-(2-phenylethyl) group can be cyclized to form the pyrrolidine ring with the benzyl group introduced at the C3 position. This can be achieved through intramolecular reactions such as an SN2 reaction where a leaving group at the appropriate position is displaced by the nitrogen atom. Such multi-step processes, while potentially lengthy, allow for clear control over the assembly of the molecular framework. syrris.jp

One-Pot and Convergent Synthesis Approaches

To improve synthetic efficiency, one-pot and convergent strategies have been developed for the synthesis of polysubstituted pyrrolidines. nih.govacs.org These methods combine multiple reaction steps into a single, continuous process without isolating intermediates, saving time, reagents, and reducing waste. researchgate.net

A prominent one-pot method for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition reaction. nih.gov This approach typically involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene) to form the five-membered pyrrolidine ring directly. For the synthesis of this compound, an azomethine ylide could be generated from the condensation of phenethylamine (B48288) and an appropriate aldehyde, which then reacts with a benzyl-substituted alkene like cinnamyl bromide. The reaction can often be catalyzed by metal salts, such as those of silver or iridium. nih.govacs.org

Cascade reactions, where a single catalyst or set of reagents triggers a sequence of intramolecular transformations, also offer an efficient route. For example, a tandem nitro-Mannich/hydroamination cascade has been reported for the synthesis of substituted pyrrolidines, achieving high yields and good diastereoselectivities under the control of base and gold(I) catalysts. rsc.org Such a strategy could be adapted to construct the target molecule in a highly convergent manner.

| One-Pot Strategy | Description | Potential Reactants for Target Compound | Key Features |

| [3+2] Dipolar Cycloaddition | In situ generation of an azomethine ylide followed by reaction with an alkene. nih.govnih.gov | Azomethine ylide from phenethylamine and an aldehyde; Benzyl-substituted alkene (e.g., cinnamyl derivative). | Atom-economical; direct formation of the pyrrolidine ring; can control up to four stereocenters. nih.gov |

| Cascade Reaction | A sequence of intramolecular reactions initiated by a single catalytic event. rsc.org | An acyclic precursor designed to undergo a base/gold-catalyzed nitro-Mannich/hydroamination sequence. | High efficiency; formation of multiple bonds in one pot; good to excellent diastereoselectivity. rsc.org |

| Biocatalytic Cascade | Use of multiple enzymes (e.g., CAR, ω-TA, IRED) in a one-pot system to build the molecule from acyclic starting materials. acs.org | A suitable keto acid or diketone that can be transformed sequentially by the enzymes. | "Green" synthesis; high enantioselectivity; operates under mild conditions. acs.org |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The C3 position of this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. The synthesis of a single, optically pure enantiomer is often crucial for pharmacological applications and requires stereoselective synthetic methods. mdpi.com These methods include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of an acyclic precursor. For example, N-tert-butanesulfinyl imines, derived from chiral tert-butanesulfinamide, are effective chiral auxiliaries. The cycloaddition reaction between an azomethine ylide and an azadiene bearing an N-tert-butanesulfinyl group can produce densely substituted pyrrolidines with high diastereoselectivity. acs.orgnih.gov The sulfinyl group effectively shields one face of the molecule, directing the incoming reactant to the opposite face, thereby controlling the absolute configuration of the newly formed stereocenters. Subsequent removal of the sulfinyl group under mild acidic conditions yields the chiral pyrrolidine. acs.org

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov Both metal-based catalysts and organocatalysts are employed in the asymmetric synthesis of pyrrolidines. acs.org

Metal Catalysis : Chiral complexes of metals such as rhodium, iridium, and gold are powerful catalysts for asymmetric C-H insertion, hydrogenation, and cyclization reactions. acs.orgnih.gov For instance, rhodium(II)-catalyzed C-H insertion of carbenes into N-H bonds of amines can lead to the formation of pyrrolidines with high enantio- and diastereocontrol. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation of a suitable pyrrole (B145914) precursor could yield the chiral pyrrolidine core. nih.gov Gold-catalyzed tandem reactions, such as alkyne hydroamination/iminium ion formation/allylation, have also been developed for the expedient synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org

Organocatalysis : Chiral organic molecules, such as proline and its derivatives, can catalyze asymmetric reactions. nih.gov The intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, is an effective method for synthesizing chiral pyrrolidines. whiterose.ac.uk This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated system, with the chiral catalyst controlling the facial selectivity of the addition, leading to high enantioselectivity. whiterose.ac.uk

| Catalytic System | Reaction Type | Typical Catalyst | Reported Selectivity |

| Rhodium Catalysis | Asymmetric C-H Insertion acs.org | Chiral Rhodium(II) Carboxylates | High enantio- and diastereocontrol acs.org |

| Iridium Catalysis | Enantioselective Allylic Substitution acs.orgnih.gov | Chiral Iridacycle Complexes | High yields and selectivities nih.gov |

| Gold Catalysis | Tandem Hydroamination/Cyclization acs.org | Chiral Phosphine-Gold(I) Complexes | High diastereoselectivity (e.g., >95:5 dr) acs.org |

| Organocatalysis | Intramolecular aza-Michael Addition whiterose.ac.uk | Chiral Phosphoric Acids | High yields and enantioselectivity whiterose.ac.uk |

Resolution Techniques for Chiral this compound

When a racemic mixture of this compound is produced, it can be separated into its individual enantiomers through a process known as chiral resolution. wikipedia.org While this method has the disadvantage of a theoretical maximum yield of 50% for the desired enantiomer, it is a reliable and often practical approach. nih.gov

One common method is crystallization of diastereomeric salts . wikipedia.org The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once a single diastereomer is isolated, the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically pure amine. wikipedia.org

Another powerful technique is chiral column chromatography . nih.gov In this method, the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Preparative chiral HPLC can be used to resolve larger quantities of racemic compounds to afford the optically pure enantiomers. nih.govfigshare.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pyrrolidine-containing molecules is a critical aspect of modern pharmaceutical and chemical research. mdpi.com The goal is to design processes that minimize environmental impact by reducing waste, using less hazardous chemicals, and improving energy efficiency. mdpi.com For scaffolds like this compound, this involves reimagining traditional multi-step syntheses to incorporate safer solvents, recyclable catalysts, and processes with high atom economy.

A key tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. acs.org Research has demonstrated the feasibility of conducting reactions for the synthesis of pyrrolidine precursors under solvent-free conditions or in aqueous media.

For instance, asymmetric aldol (B89426) reactions, which can be a key step in building chiral centers found in substituted pyrrolidines, have been successfully performed with low catalyst loading under solvent-free conditions. nih.gov In one study, a trans-4-Hydroxy-(S)-prolinamide containing (S)-1-phenylethylamine proved to be an effective organocatalyst for this transformation, highlighting a green approach to creating complex chiral intermediates. nih.gov

Furthermore, the use of aqueous media, including brine, has been shown to be effective for certain reactions. A family of dipeptide-like organocatalysts demonstrated efficacy in asymmetric aldol reactions conducted in brine, which proved to be a superior medium to pure water for the synthesis. nih.gov Another innovative approach involves the one-pot synthesis of nitrogen-containing heterocycles, including pyrrolidines, from alkyl dihalides and primary amines. This cyclocondensation proceeds efficiently in an alkaline aqueous medium under microwave irradiation, offering a rapid and greener alternative to conventional heating and solvent-intensive methods.

Table 1: Examples of Green Media in Pyrrolidine-Related Synthesis

| Reaction Type | Catalyst/Promoter | Medium | Key Feature |

|---|---|---|---|

| Asymmetric Aldol Reaction | trans-4-Hydroxy-(S)-prolinamide | Solvent-Free | Avoids organic solvents, low catalyst loading. nih.gov |

| Asymmetric Aldol Reaction | Dipeptide-like organocatalysts | Brine | Use of a non-toxic, inexpensive aqueous medium. nih.gov |

The development of efficient and recyclable catalysts is fundamental to sustainable chemical production. acs.org For the synthesis of pyrrolidine scaffolds, research has focused on creating catalysts that are not only highly selective but also environmentally benign.

Recent advancements include catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines. These methods use readily available cobalt (Co) or nickel (Ni) catalysts with chiral BOX ligands to produce either C2- or C3-alkylated pyrrolidines, respectively. organic-chemistry.org This dual-catalyst system provides divergent access to different isomers from a common precursor. Another sustainable strategy involves the use of dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds, which yields N-unprotected pyrrolidines at room temperature without the need for external oxidants or directing groups. organic-chemistry.org

Iridium-based catalysts have also emerged as powerful tools. A chiral amine-derived iridacycle complex facilitates a "borrowing hydrogen" annulation, directly converting racemic diols and primary amines into a wide range of enantioenriched pyrrolidines. organic-chemistry.org This method is highly economical as it starts from simple, abundant materials and generates water as the primary byproduct.

Table 2: Sustainable Catalysts for Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Cobalt (Co) or Nickel (Ni) with BOX ligand | Hydroalkylation | 3-Pyrrolines | Catalyst-controlled regioselectivity (C2 vs. C3). organic-chemistry.org |

| Dirhodium (Rh) complex | C-H Nitrene Insertion | Alkyl azides/sulfonamides | Forms N-unprotected pyrrolidines at room temperature. organic-chemistry.org |

Emerging Synthetic Technologies for Pyrrolidine Scaffolds

Beyond green chemistry principles, new platform technologies are reshaping the synthesis of complex molecules like substituted pyrrolidines. These emerging methods offer unprecedented control over reaction parameters and enable novel chemical transformations.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. youtube.com These benefits include superior control over temperature and mixing, enhanced safety when dealing with hazardous reagents, and straightforward scalability from lab to production. mdpi.comyoutube.com

This technology is particularly well-suited for the synthesis of heterocyclic compounds. The construction of the pyrrolidine ring or its subsequent functionalization can be performed in various flow reactor setups, such as glass microreactors for optimization or tubular reactors for scale-up. youtube.com For reactions involving solid-supported reagents or catalysts, packed-bed reactors are employed, allowing for easy separation of the product from the catalyst, which can often be reused. youtube.com While specific applications to this compound are not extensively documented, the principles have been applied to structurally related piperidines and are a key strategy in the continuous manufacturing of active pharmaceutical ingredients. organic-chemistry.orgresearchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for forging and modifying complex organic molecules under exceptionally mild conditions. This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates that can participate in chemical reactions previously considered challenging. youtube.com

For pyrrolidine scaffolds, photoredox catalysis opens up new avenues for functionalization. A notable application is the use of a nickel/photoredox dual catalytic system for the site-selective α-arylation of trialkylamines. nih.gov This method allows for the formation of a carbon-carbon bond at the position adjacent to the nitrogen atom, a key transformation for installing substituents on the pyrrolidine ring. nih.gov The reaction demonstrates high selectivity and can be applied in late-stage functionalization of complex molecules. nih.gov This approach could be envisioned for the synthesis of N-substituted pyrrolidines by creating a bond between the nitrogen-adjacent carbon and an aryl group, a common structural motif in pharmacologically active compounds.

Chemical Reactivity and Mechanistic Studies of 3 Benzyl 1 2 Phenylethyl Pyrrolidine

Electrophilic and Nucleophilic Reactions of the Pyrrolidine (B122466) Nitrogen and Ring

The pyrrolidine nitrogen atom and the adjacent carbon atoms are key sites for chemical transformations.

Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is a tertiary amine, which confers basic and nucleophilic properties to the molecule. mdpi.com Due to its nucleophilicity, the pyrrolidine nitrogen is a common site for substitution reactions. mdpi.com It can react with electrophiles, such as alkyl halides or acyl chlorides, to form quaternary ammonium (B1175870) salts. The lone pair of electrons on the nitrogen is also responsible for the molecule's ability to act as a base or as a ligand in metal complexes. Studies on related tertiary amines show that the nitrogen can be susceptible to oxidation, and in the context of disinfection byproducts, pathways involving the nitrogen center have been investigated computationally. nih.gov

Pyrrolidine Ring: The pyrrolidine ring itself can undergo various reactions. The α-C–H bonds adjacent to the nitrogen are activated and can be functionalized through redox-neutral methods, allowing for the introduction of aryl groups. This type of reaction often proceeds through the formation of an azomethine ylide intermediate. Furthermore, the pyrrolidine ring can be synthesized via intramolecular C-H amination, a process that has been the subject of detailed mechanistic and computational studies involving copper catalysts. nih.gov These studies indicate that the reaction mechanism is sensitive to the catalyst and the nature of the amine precursor. nih.gov In more complex systems, pyrrolidine rings can also undergo contractions induced by nucleophiles, demonstrating the ring's susceptibility to cleavage under certain conditions. researchgate.net The formation of pyrrolidines through 1,3-anionic cycloaddition reactions has also been studied from a kinetic perspective, involving the generation of an intermediate that undergoes intramolecular cyclization. nih.gov

Functionalization of the Benzyl (B1604629) and Phenylethyl Moieties

The benzyl and phenylethyl groups provide extensive opportunities for modifying the core structure of the molecule through side-chain and aromatic ring functionalization.

The benzylic C-H bonds (on the CH₂ group of the benzyl substituent) are particularly reactive sites. Palladium-catalyzed transformations are well-documented for the activation and functionalization of benzylic derivatives. sigmaaldrich.commdpi.com Depending on the reaction conditions, particularly the base used, palladium catalysts can direct intramolecular C(sp³)–H arylation at the benzylic position. sigmaaldrich.com Studies on related N-benzyl amides have shown that lithiation can occur at the benzylic position, allowing for subsequent reactions with various electrophiles. mdpi.com The outcome of these reactions is highly dependent on the electrophile used, leading to substitution at the benzylic position or other parts of the molecule. mdpi.com

The table below summarizes palladium-catalyzed intramolecular reactions on a model substrate containing a benzyl group, illustrating how reaction conditions can selectively target different positions, including the benzylic side chain.

Table 1: Base-Controlled Palladium-Catalyzed Intramolecular Reactions Data derived from studies on 5-benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-ones.

| Base | Reaction Type | Product Type |

|---|---|---|

| Cs₂CO₃ | Benzyl C(sp³)-H Arylation | Dihydropyrazolo[1,5-b]isoquinolin-2(1H)-one |

| NaOAc | Aryl C(sp²)-H Arylation | Seven-membered biphenyl (B1667301) N-heterocycle |

| Cl₂HCCO₂Na | Reductive Heck Reaction | 1H-Pyrazolo[5,1-a]isoindol-2(8H)-one |

| F₃CCO₂Na | Domino Heck/Alkylation | Spiro heterocycle |

This table illustrates the principle of selective functionalization on a complex molecule with a benzyl moiety, as described in the literature. sigmaaldrich.com

The two phenyl rings, one from the benzyl group and one from the phenylethyl group, are amenable to electrophilic aromatic substitution. Furthermore, modern C-H activation methods offer pathways for direct functionalization. Transition metal-catalyzed meta-C–H arylation has been successfully applied to phenylethyl alcohol and its derivatives using a removable directing group. This palladium-catalyzed reaction, mediated by norbornene, demonstrates the feasibility of selectively functionalizing the meta position of the phenyl ring within a phenylethyl moiety. Similarly, electrophile-dependent reactions on lithiated N-benzylpyrene-1-carboxamide have shown that substitution can be directed to the pyrene (B120774) nucleus, analogous to potential substitutions on the phenyl rings of the target compound. mdpi.com

Reaction Kinetics and Thermodynamic Analysis of 3-Benzyl-1-(2-phenylethyl)pyrrolidine Transformations

Kinetic studies are crucial for understanding reaction mechanisms. For instance, the kinetics of pyrrolidine formation from chalcones and Schiff bases have been investigated, with the reaction treated as pseudo-first order. nih.gov Such studies allow for the determination of rate constants and activation parameters (Arrhenius parameters and entropy of activation), which are influenced by substituents on the aromatic rings of the reactants. nih.gov Computational studies using Density Functional Theory (DFT) are also employed to investigate reaction mechanisms and thermodynamics, such as in the formation of N-nitrosodimethylamine (NDMA) from tertiary amines, where activation free energies for different steps of the proposed pathway were calculated. nih.gov

The table below presents kinetic data from a study on the formation of pyrrolidines from substituted chalcones, illustrating how electronic effects of substituents influence reaction rates.

Table 2: Kinetic Parameters for a Related Pyrrolidine Formation Reaction Data derived from the reaction of substituted chalcones with N-benzylidene benzylamine. nih.gov

| Substituent (on Chalcone) | Rate Constant k₂ x 10³ (L.mol⁻¹.s⁻¹) at 30°C | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol.K) |

|---|---|---|---|---|

| p-N(CH₃)₂ | 1.11 | 43.15 | 40.63 | -160.01 |

| p-OCH₃ | 2.50 | 41.22 | 38.70 | -164.00 |

| p-CH₃ | 3.55 | 39.88 | 37.36 | -167.31 |

| H | 5.00 | 38.75 | 36.23 | -169.90 |

This table showcases how kinetic parameters are determined and influenced by substituents in a reaction that forms a pyrrolidine ring, providing a model for how such studies could be applied to transformations of this compound. nih.gov

Thermodynamic analysis helps to determine the feasibility and position of equilibrium for a given reaction. For the target compound, this would be relevant for understanding the stability of potential isomers or the equilibrium between reactants and products in reversible transformations.

Catalytic Transformations Involving this compound as a Substrate or Ligand

The structural features of this compound suggest its potential utility in catalysis, both as a substrate for catalytic reactions and as a ligand for metal catalysts or as an organocatalyst itself.

As a Substrate: As discussed in section 3.2, the C-H bonds of the benzyl and phenylethyl groups can be functionalized using transition metal catalysts, making the molecule a substrate for catalytic C-H activation reactions. sigmaaldrich.commdpi.com

As a Ligand or Organocatalyst: The pyrrolidine motif is a cornerstone of modern organocatalysis. The secondary amine of pyrrolidine is often the key functional group, participating in enamine or iminium ion catalysis. While the nitrogen in this compound is a tertiary amine, chiral tertiary amines can also function as effective catalysts or ligands in asymmetric synthesis. The chiral center at the 3-position of the pyrrolidine ring makes this compound potentially valuable as a chiral auxiliary or ligand in stereoselective catalysis. For example, pyrrolidine-functionalized resins have been developed as heterogeneous catalysts for aqueous aldol (B89426) reactions, demonstrating high activity and selectivity.

The following table shows the catalytic performance of a pyrrolidine-functionalized resin in an aldol reaction.

Table 3: Catalytic Performance of a Pyrrolidine-Based Catalyst Data from the aldol reaction of 4-nitrobenzaldehyde (B150856) with acetone (B3395972) using a PEGMA-AMP resin catalyst.

| Catalyst | Reaction | Turnover Frequency (TOF) (s⁻¹) | Selectivity (Aldol Product) | Selectivity (Enone Product) |

|---|---|---|---|---|

| PEGMA-AMP | Aldol Condensation | 3.0 ± 1.5 × 10⁻³ | 97.7% | 2.3% |

This table illustrates the catalytic activity of a pyrrolidine-based system, suggesting the potential catalytic applications of the pyrrolidine scaffold present in this compound.

Advanced Spectroscopic and Spectrometric Characterization of 3 Benzyl 1 2 Phenylethyl Pyrrolidine

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. For a molecule with a stereocenter, such as the C3 position of the pyrrolidine (B122466) ring in 3-Benzyl-1-(2-phenylethyl)pyrrolidine, NMR provides critical data on connectivity and spatial relationships.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the molecule's detailed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For this compound, COSY would be used to trace the spin systems within the pyrrolidine ring, the phenylethyl group, and the benzyl (B1604629) group, confirming the connectivity of the aliphatic and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique is fundamental for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the benzylic protons (on the CH₂ group attached to the pyrrolidine ring) to the carbons of the benzyl aromatic ring and to carbons C2, C3, and C4 of the pyrrolidine ring, confirming the attachment point. Similarly, it would link the phenylethyl group to the nitrogen atom of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical analysis as it identifies protons that are close in space, irrespective of their bonding. For this compound, NOESY would reveal through-space interactions between the protons of the benzyl group and the protons on the pyrrolidine ring, helping to define the relative stereochemistry and preferred conformation of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is illustrative and based on typical chemical shift ranges for similar structural motifs, as specific experimental data for this compound is not available.)

| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|---|

| Pyrrolidine-N-CH₂ | Aliphatic CH₂ | ~2.5-2.8 | ~55-60 | Pyrrolidine C2/C5, Phenylethyl-CH₂ |

| Phenylethyl-CH₂ | Aliphatic CH₂ | ~2.7-3.0 | ~33-38 | Pyrrolidine-N-CH₂, Phenyl C-ipso |

| Pyrrolidine-C2-H₂ | Aliphatic CH₂ | ~2.2-3.0 | ~54-58 | C3, C4, C5, N-CH₂ |

| Pyrrolidine-C3-H | Aliphatic CH | ~2.5-2.9 | ~40-45 | C2, C4, C5, Benzyl-CH₂ |

| Benzyl-CH₂ | Benzylic CH₂ | ~2.6-3.1 | ~38-43 | Pyrrolidine C2/C3/C4, Benzyl C-ipso/C-ortho |

| Aromatic Rings | Aromatic CH | ~7.1-7.4 | ~126-129 | Adjacent aromatic carbons |

While solution-state NMR reveals the structure of molecules in a dynamic environment, solid-state NMR (ssNMR) provides insights into the structure, conformation, and packing of molecules in the crystalline or amorphous solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid phase. This can reveal the presence of different polymorphs (different crystal packing arrangements) or conformers that may not be observable in solution.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Benzylic cleavage: Loss of a benzyl radical (•C₇H₇) or a toluene (B28343) molecule, leading to a prominent ion corresponding to the pyrrolidine ring structure.

Tropylium (B1234903) ion formation: The benzyl group can rearrange to form the highly stable tropylium cation (m/z 91).

Cleavage adjacent to the nitrogen: Fragmentation of the C-C bonds next to the pyrrolidine nitrogen is common, leading to the loss of the phenylethyl group or parts of it.

Table 2: Plausible MS/MS Fragmentation Ions for [this compound+H]⁺ (Note: This table is predictive, as specific experimental data is not available.)

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment Lost |

|---|---|

| 280.19 | [M+H]⁺ (Protonated molecular ion) |

| 188.14 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 174.13 | [M - C₈H₉]⁺ (Loss of phenylethyl group) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high precision (typically to four or five decimal places). This allows for the determination of the exact mass of the molecule and its elemental formula. For this compound (C₂₀H₂₅N), the theoretical exact mass of the protonated molecule [M+H]⁺ is 280.2065. An HRMS measurement confirming this exact mass would provide unequivocal validation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, FTIR would clearly show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-C stretching in the aromatic rings, and various bending modes.

Raman Spectroscopy: Raman is often more effective for non-polar, symmetric bonds. It would be particularly useful for identifying the symmetric vibrations of the aromatic rings and the C-C backbone of the molecule.

By comparing the experimental spectra with theoretical spectra calculated using computational methods (like Density Functional Theory, DFT), a deeper analysis of the molecule's conformational preferences can be achieved.

Table 3: Key Vibrational Frequencies for this compound (Note: This table presents expected frequency ranges based on known group frequencies, as specific experimental data is not available.)

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | FTIR/Raman | 3000 - 2850 |

| Aromatic C=C Stretch | FTIR/Raman | 1600 - 1450 |

| C-N Stretch | FTIR | 1250 - 1020 |

| Aromatic C-H Out-of-Plane Bend | FTIR | 900 - 675 |

X-ray Crystallography of this compound Derivatives and Co-crystals

A comprehensive review of available scientific literature indicates a notable absence of published X-ray crystallography data for the specific compound this compound. Similarly, detailed crystallographic studies on its direct derivatives or any of its co-crystals could not be identified in the searched databases.

While the field of X-ray crystallography is robust, with extensive research on various heterocyclic compounds, the focus has been on other classes of pyrrolidine derivatives. For instance, crystallographic data is available for compounds such as pyrrolidine-2,4-diones and certain complex pyrrolidine-based kinase inhibitors. nih.govresearchgate.net Additionally, studies have been published on the crystal structures of p-toluenesulfonamides of 2,5-di(pyrrol-2-yl)pyrrolidines and various building blocks for fragment-based drug discovery that contain a pyrrolidine moiety. rsc.orgacs.org

The formation of co-crystals, a common strategy to modify the physicochemical properties of a substance, has also been explored for various active pharmaceutical ingredients. However, no studies detailing the co-crystallization of this compound with any coformer have been reported in the literature reviewed.

Therefore, without experimental single-crystal X-ray diffraction data, a definitive analysis of the solid-state conformation, bond angles, bond lengths, and intermolecular interactions of this compound remains undetermined. Such a study would be necessary to fully elucidate its three-dimensional molecular architecture.

Computational Chemistry and Theoretical Modeling of 3 Benzyl 1 2 Phenylethyl Pyrrolidine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of 3-Benzyl-1-(2-phenylethyl)pyrrolidine. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of the molecule, from which a wealth of information regarding its stability and reactivity can be derived.

DFT methods, particularly with hybrid functionals like B3LYP, are often employed to optimize the molecular geometry and calculate vibrational frequencies. nih.govnih.gov For pyrrolidine (B122466) derivatives, these calculations help in understanding the puckering of the five-membered ring and the orientation of the bulky benzyl (B1604629) and phenylethyl substituents. Ab initio calculations, while computationally more intensive, can provide benchmark results for smaller fragments of the molecule or for specific properties where high accuracy is paramount. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For complex molecules like this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl rings and the nitrogen atom, while the LUMO is distributed over areas that can accommodate electron density.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue or green) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the aromatic rings and the nitrogen atom, highlighting these as potential sites for interaction with electrophiles.

Table 1: Representative Quantum Chemical Data for Pyrrolidine Derivatives

| Parameter | Typical Calculated Value Range | Significance |

| HOMO Energy | -5 to -7 eV | Electron-donating ability |

| LUMO Energy | -1 to 1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4 to 6 eV | Chemical stability and reactivity |

| Dipole Moment | 1 to 3 Debye | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and can vary based on the specific computational method and basis set used.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. beilstein-journals.org For reactions involving this compound, such as its synthesis or derivatization, transition state analysis can identify the most favorable reaction pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a reaction. This is particularly useful in understanding the stereoselectivity of reactions involving the chiral center at the 3-position of the pyrrolidine ring.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide detailed information about a single, optimized geometry, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. By simulating the movement of atoms over time, MD provides insights into the molecule's dynamic behavior, including the flexibility of the pyrrolidine ring and the rotational freedom of the benzyl and phenylethyl groups.

Solvation effects are critical in determining the behavior of a molecule in a real-world environment. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of how the solvent influences the conformation and dynamics of this compound. These simulations can reveal the formation of hydrogen bonds with protic solvents or the nature of hydrophobic interactions, which are crucial for understanding its solubility and transport properties.

Cheminformatics Approaches for Structural Databases and Similarity Searching

Cheminformatics tools are essential for managing and analyzing the vast amount of chemical information available. Structural databases like PubChem and ChemSpider contain information on millions of compounds, including this compound and its analogs. nih.govwikipedia.org These databases allow researchers to retrieve information on physical properties, spectral data, and links to relevant literature.

Similarity searching is a key cheminformatics technique that enables the identification of compounds with similar structures to a query molecule. epa.gov This is particularly useful for identifying analogs of this compound that may have been synthesized or studied in different contexts. By comparing molecular fingerprints or 2D/3D structural keys, researchers can find compounds with potentially similar properties, which can be valuable for lead optimization in various applications.

In Silico Prediction of Potential Molecular Interactions (Non-Pharmacological)

Beyond its potential biological applications, the interactions of this compound with other materials and small molecules can be predicted using in silico methods. nih.gov Molecular docking, a technique often used in drug discovery, can be adapted to predict how the molecule might bind to the surface of materials like polymers, nanoparticles, or solid supports. nih.govmdpi.com This can be relevant for applications in materials science, for example, in the design of functionalized surfaces or as a component in a larger supramolecular assembly.

These predictions are based on scoring functions that estimate the binding affinity by considering factors like shape complementarity, electrostatic interactions, and hydrogen bonding. nih.gov Such in silico screening can prioritize experimental work and guide the design of new materials with tailored properties.

Analytical Methodologies for Detection and Quantification of 3 Benzyl 1 2 Phenylethyl Pyrrolidine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 3-Benzyl-1-(2-phenylethyl)pyrrolidine, enabling the separation of the compound from impurities and related substances. Different chromatographic methods offer distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Method development in HPLC focuses on optimizing several parameters to achieve the desired separation efficiency, resolution, and analysis time. Key considerations include the choice of stationary phase, mobile phase composition, and detector.

For the analysis of pyrrolidine (B122466) derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The inclusion of buffers in the mobile phase can be critical for controlling the ionization state of the basic pyrrolidine nitrogen, thereby improving peak shape and retention time reproducibility.

Chiral HPLC is essential for the separation of enantiomers of chiral compounds. For pyrrolidine-based structures, polysaccharide-derived chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are frequently employed. chromatographyonline.comchiraltech.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. The choice of mobile phase, often a mixture of alkanes and an alcohol, is crucial for achieving enantioseparation.

Table 1: Illustrative HPLC Method Parameters for Pyrrolidine Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-40 °C |

This table presents a general set of starting conditions for the HPLC analysis of pyrrolidine compounds. Method optimization is necessary for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. core.ac.uk While this compound itself may have limited volatility, GC-MS analysis can be performed, often following a derivatization step to increase its volatility and improve its chromatographic properties.

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. core.ac.uknih.gov Electron ionization (EI) is a common ionization technique that can produce a characteristic fragmentation pattern, aiding in structural elucidation. nih.gov Chemical ionization (CI) is a softer ionization method that can provide information about the molecular weight of the analyte. nih.gov

For compounds containing a pyrrolidine ring, derivatization might involve acylation or silylation of any reactive functional groups to reduce polarity and enhance volatility. The choice of a suitable capillary column, typically with a nonpolar or medium-polarity stationary phase, is also critical for achieving good separation.

Table 2: Representative GC-MS Parameters for the Analysis of Pyrrolidine Analogs

| Parameter | Typical Conditions |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temperature of 80-100 °C, ramped to 280-300 °C |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

This table provides a general guideline for GC-MS analysis. Specific parameters should be optimized for the analyte and matrix of interest.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC, particularly for chiral separations. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.com

For the chiral separation of compounds like this compound, SFC is often paired with the same types of chiral stationary phases used in HPLC, such as polysaccharide-based CSPs. chromatographyonline.com The addition of a small amount of a polar organic modifier, such as an alcohol, to the carbon dioxide mobile phase is typically necessary to modulate analyte retention and achieve enantioselectivity. SFC is considered a "green" technology due to the reduced consumption of organic solvents. chromatographyonline.com

The optimization of SFC methods involves adjusting parameters such as the composition of the mobile phase (CO2 and co-solvent ratio), back pressure, temperature, and flow rate to achieve the desired separation of enantiomers.

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods, such as cyclic voltammetry, can be employed to study the redox behavior of this compound. These techniques provide insights into the oxidation and reduction potentials of the molecule, which can be useful for understanding its chemical reactivity and for developing electrochemical sensors. The presence of the nitrogen atom in the pyrrolidine ring and the aromatic rings can contribute to the electrochemical activity of the compound. By applying a varying potential to an electrode immersed in a solution of the analyte, the resulting current can be measured, revealing information about electron transfer processes.

Advanced Hyphenated Techniques for Complex Matrix Analysis (e.g., LC-MS/MS in research matrices)

For the analysis of this compound in complex matrices, such as in research samples, advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

In an LC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a very high degree of specificity and allows for the detection and quantification of the analyte at very low concentrations, even in the presence of interfering substances. The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy.

Development of Sensors for this compound in Academic Research

The development of sensors for the specific detection of this compound is an area of academic research. These sensors could be based on various principles, including electrochemical, optical, or mass-based detection. For instance, a chemosensor could be designed with a recognition element that selectively binds to the target molecule, leading to a measurable signal. In the context of drug discovery, pharmacophore modeling can be used to identify the key structural features responsible for a molecule's activity, which could potentially be adapted for sensor development. nih.gov The creation of a sensor would likely involve immobilizing a specific receptor or a molecule with a high affinity for this compound onto a transducer surface.

Applications As a Research Tool and Chemical Probe Non Therapeutic Context

Utilization of 3-Benzyl-1-(2-phenylethyl)pyrrolidine as a Ligand in Catalysis

Research on related N-alkyl-3-arylpyrrolidines has demonstrated their potential in palladium-catalyzed reactions. For instance, such compounds can act as ligands in cross-coupling reactions, influencing the efficiency and selectivity of the formation of carbon-carbon and carbon-heteroatom bonds. The N-phenylethyl group in this compound could play a crucial role in modulating the electronic properties of the nitrogen atom and providing specific steric bulk, which is a key factor in achieving high enantioselectivity in asymmetric catalysis. mdpi.com

Table 1: Potential Catalytic Reactions Utilizing this compound or Analogous Ligands

| Catalytic Reaction | Role of Pyrrolidine (B122466) Ligand/Catalyst | Potential Outcome with this compound |

| Asymmetric Aldol (B89426) Reaction | Organocatalyst, activates carbonyl compound | Could provide stereocontrol through its defined steric environment. |

| Asymmetric Michael Addition | Organocatalyst or Ligand for metal catalyst | The N-phenylethyl and 3-benzyl groups could influence enantioselectivity. |

| Palladium-Catalyzed Cross-Coupling | Ligand for Palladium | Potential to modulate catalyst activity and stability. |

| Asymmetric Alkynylation | Ligand for metal catalyst | The chiral environment could lead to enantioselective C-C bond formation. nih.gov |

Incorporation into Polymeric Materials and Nanostructures for Advanced Materials Research

The functionalization of polymers and the development of advanced nanomaterials are rapidly expanding fields of research. The unique chemical structure of this compound makes it a candidate for incorporation into such materials to impart specific properties.

The pyrrolidine nitrogen can be leveraged for polymer functionalization. For instance, polymers with reactive side chains could be modified with this compound to introduce its specific steric and electronic characteristics. This could be particularly relevant in the development of materials for separation science, where the aromatic groups could engage in π-π stacking interactions, or in the creation of polymer-supported catalysts. Research on poly(N-vinylpyrrolidone) (PVP) and its derivatives showcases the versatility of the pyrrolidine ring in polymer science, although direct incorporation of substituents like in the title compound is a more specialized area. nih.govmdpi.com

In the realm of nanotechnology, the surfaces of nanoparticles can be functionalized with organic molecules to control their stability, dispersibility, and interaction with their environment. The this compound molecule could be used to coat metallic or semiconductor nanoparticles. The aromatic rings could influence the self-assembly of these nanoparticles into ordered structures, while the pyrrolidine core could provide a point of attachment. The synthesis of nanoparticles using plant-derived compounds containing various functional groups has been explored, and a synthetic molecule like this compound offers a more controlled and reproducible approach to surface modification. nih.gov

Table 2: Potential Applications in Materials Science

| Material Type | Method of Incorporation | Potential Properties/Applications |

| Functionalized Polymers | Grafting onto a polymer backbone | Catalysis, separation media, stimuli-responsive materials |

| Coated Nanoparticles | Surface modification via the pyrrolidine nitrogen | Controlled self-assembly, targeted delivery, sensing |

| Polymer Resins | As a functional monomer in polymerization | Solid-phase synthesis support, scavenger resins |

Development as a Scaffold for Library Synthesis in Chemical Biology (Non-Therapeutic Screening)

Combinatorial chemistry and the generation of diverse chemical libraries are cornerstones of modern drug discovery and chemical biology. The pyrrolidine ring is recognized as a "privileged scaffold" because it is a common motif in many biologically active natural products and synthetic drugs. nih.govresearchgate.net The structure of this compound provides a robust and versatile starting point for the synthesis of a library of related compounds for non-therapeutic screening purposes.

By using this compound as a core scaffold, chemists can systematically introduce a variety of substituents at different positions of the pyrrolidine ring and the aromatic rings. This diversity-oriented synthesis approach allows for the rapid generation of a large number of structurally related molecules. nih.govnih.gov These libraries can then be screened against a wide range of biological targets to identify compounds with interesting activities, which can then be used as chemical probes to study biological processes. For instance, a library based on this scaffold could be used to identify novel enzyme inhibitors or receptor modulators that are not intended for therapeutic use but rather as tools to understand biological pathways.

The screening of such libraries can be facilitated by techniques like positional scanning, where mixtures of compounds are tested to rapidly identify the most effective functional groups at each position of diversity. researchgate.net This approach has been successfully used with other heterocyclic scaffolds to identify potent and selective chemical probes.

Table 3: Strategy for Library Synthesis from this compound

| Position of Diversification | Potential Chemical Modifications | Purpose of Screening |

| Aromatic Rings (Benzyl and Phenylethyl) | Introduction of various substituents (halogens, alkyl, alkoxy groups) | To probe structure-activity relationships for target binding. |

| Pyrrolidine Ring (Positions 2, 4, 5) | Introduction of functional groups (hydroxyl, amino, carboxyl) | To explore new interaction points with biological macromolecules. |

| N-Phenylethyl Substituent | Variation of the alkyl chain length or replacement with other groups | To modulate steric and electronic properties for improved target engagement. |

Exploration as a Component in Supramolecular Assemblies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized structures. The ability of molecules to self-assemble into complex architectures is fundamental to many biological processes and has significant potential in materials science and nanotechnology.

The structure of this compound contains features that could promote its participation in supramolecular assemblies. The two phenyl rings can engage in π-π stacking interactions, which are a significant driving force for the self-assembly of aromatic molecules. rsc.org The N-phenylethyl group provides flexibility, allowing the molecule to adopt conformations that are favorable for packing and interaction with other molecules.

While the self-assembly of chiral pyrrolidine derivatives, particularly in the context of peptides, is well-studied, the exploration of simpler, non-chiral systems like this compound is an area of growing interest. rsc.org Research into the supramolecular behavior of N-alkylated heterocycles has shown that even subtle changes in molecular structure can have a profound impact on the resulting assembly. rsc.org Investigating how this compound and its analogues self-assemble in different solvents and under various conditions could lead to the discovery of new materials with interesting optical or electronic properties. The study of such systems, where non-chiral building blocks form ordered structures, provides valuable insights into the fundamental principles of molecular recognition and self-organization. aps.org

Structure Activity Relationship Sar Studies Based on Structural Modifications of 3 Benzyl 1 2 Phenylethyl Pyrrolidine Focus on Molecular Interactions, Not Biological Efficacy

Impact of Pyrrolidine (B122466) Ring Substituents on Molecular Recognition

The stereochemistry of substituents on the pyrrolidine ring significantly influences its conformation. The ring can adopt specific puckered forms, commonly known as envelope conformers (Cγ-exo and Cγ-endo). nih.gov The electronegativity of substituents, particularly at the C-4 position, can control this puckering. nih.gov For instance, studies on related pyrrolidine derivatives have shown that the cis-configuration of substituents at the 3 and 4 positions of the ring is often preferred over the trans orientation for optimal interaction geometry. nih.gov In the synthesis of related compounds, C-H arylation at the C4-position has been shown to proceed with specific stereochemical outcomes, yielding cis-diastereomers, a configuration confirmed by X-ray diffraction analysis of resulting palladacycle intermediates. acs.org

Furthermore, the nature of the substituent at position 3 can strongly affect binding interactions. In analogous scaffolds like α-pyrrolidinophenones, increasing the length of an alkyl carbon chain at the α-carbon (structurally related to the C3-benzyl position) systematically increases binding affinity for transport proteins, indicating that this position is sensitive to steric bulk and hydrophobic interactions. nih.govresearchgate.net

Table 1: Influence of Pyrrolidine Ring Substituents on Molecular Conformation

| Substituent Position | Modification | Structural Impact on Pyrrolidine Ring | Reference(s) |

| C3 / C4 | cis vs. trans Configuration | The cis-configuration is generally preferred over the trans orientation for substituents. | nih.gov |

| C4 | Electronegative Substituents | Controls the puckering of the ring, favoring specific Cγ-exo or Cγ-endo envelope conformers. | nih.gov |

| C4 | Arylation | Can be directed to yield a specific cis-diastereomer as the primary product. | acs.org |

| C3 (Analogous) | Increasing Alkyl Chain Length | Systematically alters binding geometry and affinity in related cathinone (B1664624) structures. | nih.govresearchgate.net |

Influence of N-Substituents (Benzyl and Phenylethyl) on Conformational Preferences and Binding Motifs

The substituents attached to the pyrrolidine nitrogen atom—in this case, the phenylethyl group—play a crucial role in defining the molecule's conformational landscape and its mode of interaction with binding partners. The nitrogen atom itself confers basicity to the scaffold. nih.gov

Computational studies on N-substituted pyrrolidines have been used to investigate their dynamic behavior and identify minimum-energy conformers. researchgate.net These studies reveal that the nature of the N-substituent dictates the equilibrium between different conformations. For N-substituted heterocyclic systems, the size of the substituent can determine whether an axial or equatorial conformation is preferred. researchgate.net For example, in related N-substituted oxazines, smaller alkyl groups (methyl, ethyl) favor an axial position, while larger groups (isopropyl, tert-butyl) prefer the equatorial position. researchgate.net

Table 2: Conformational Effects of N-Substituents on Heterocyclic Rings

| N-Substituent Type | Size | Conformational Preference | Structural Implication | Reference(s) |

| N-Alkyl | Small (e.g., Methyl, Ethyl) | Axial | Minimizes certain steric interactions, influencing the overall shape. | researchgate.net |

| N-Alkyl | Large (e.g., Isopropyl) | Equatorial | Avoids steric clash with the ring system, altering the presentation of other functional groups. | researchgate.net |

| N-Phenyl | - | Near-bisecting plane | In related piperidines, the N-phenyl plane nearly bisects the ring, with the nitrogen lone pair having significant sp3 character. | nih.gov |

| N-Benzyl | - | P1' residue | In peptidase inhibitors, the N-benzyl group acts as a P1' residue, probing specific sub-pockets of a binding site. | mdpi.com |

Systematic Variation of Aromatic Moieties and their Stereochemical Implications

The two aromatic moieties, the benzyl (B1604629) group at the C-3 position and the phenylethyl group at the N-1 position, are prime targets for structural modification to fine-tune molecular interactions. Systematic variation of these rings can lead to significant changes in binding geometry.

Studies on analogous compounds with biaryl extensions that fit into phenylalanine-binding sites have shown a strong preference for ortho-hydroxyl substitution over meta and para positions on the aromatic ring. acs.org This highlights the directional and specific nature of hydrogen-bonding interactions that can be achieved through precise substitution.

Introducing heteroatoms or functional groups to the benzyl ring can have profound stereochemical implications. For instance, in a series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, the presence of an electronegative fluorine substituent on the benzyl ring was found to induce an intramolecular C-H···O hydrogen bond. semanticscholar.org This weak interaction stabilized a specific conformation of the molecule, which was not observed in the non-fluorinated analog, demonstrating how a single atomic substitution can lock the molecule into a preferred geometry. semanticscholar.org Similarly, modifying the N-benzyl residue with halogen, carboxyl, or nitro groups has been shown to alter binding interactions in other molecular systems. mdpi.com

Table 3: Stereochemical Effects of Aromatic Ring Modifications

| Aromatic Moiety | Substitution | Stereochemical Implication | Reference(s) |

| Biaryl Extension (Analogous) | ortho-Hydroxyl | Strong positional preference over meta or para substitution for binding. | acs.org |

| N-Benzyl Ring | Fluorine | Induces a stabilizing intramolecular C-H···O hydrogen bond, restricting conformational freedom. | semanticscholar.org |

| N-Benzyl Ring | Halogen (e.g., Cl, Br) | Modifies electronic properties and potential for halogen bonding, altering interaction patterns. | mdpi.com |

| N-Benzyl Ring | Nitro (NO₂) or Carboxyl (COOH) | Introduces polar and hydrogen-bonding capabilities, significantly changing the binding motif. | mdpi.com |

Computational SAR and Docking Studies

Computational methods such as molecular docking and 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling provide a detailed, atom-level view of the structural basis for molecular recognition, independent of biological outcomes. nih.govwu.ac.th

Docking studies performed on analogous pyrrolidine-containing structures have identified key interaction patterns. researchgate.netresearchgate.net These models predict that the pyrrolidine scaffold orients the critical functional groups—the aromatic rings and the nitrogen atom—to engage in specific intermolecular contacts. Common predicted interactions include:

Hydrogen Bonds: The nitrogen atom of the pyrrolidine ring or carbonyl groups in related structures can act as hydrogen bond acceptors. nih.govmdpi.com

Hydrophobic Interactions: The benzyl and phenylethyl groups are predicted to fit into hydrophobic pockets, forming favorable van der Waals contacts. nih.govnih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues in a binding site. scispace.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the structural features essential for binding. mdpi.comimist.ma For a series of 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs, a 3D-QSAR model indicated that hydrophobic and aromatic characteristics were crucial for molecular recognition. nih.gov The derived pharmacophore model consisted of two hydrogen bond acceptors, one hydrophobic group, one positive ionic feature, and one aromatic ring, defining a precise spatial arrangement of features for optimal geometric fit. nih.gov These computational approaches allow for the systematic analysis of how steric, electrostatic, and hydrophobic fields around the molecule contribute to its binding geometry. mdpi.com

Table 4: Summary of Computational and Docking Study Findings (Structural Focus)

| Computational Method | Key Structural Insights for Molecular Recognition | Predicted Interaction Types | Reference(s) |

| Molecular Docking | Identifies the optimal orientation (pose) of the ligand within a binding site. | Hydrogen bonds, hydrophobic interactions, π-π stacking. | researchgate.netresearchgate.netnih.govscispace.com |

| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D contour maps indicating where steric bulk, positive/negative charge, and hydrophobicity are favorable or unfavorable for interaction. | Steric, electrostatic, and hydrophobic field contributions. | nih.govmdpi.comimist.ma |

| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features (e.g., H-bond acceptors/donors, aromatic rings, hydrophobic centers) required for geometric complementarity. | Spatial arrangement of key functional groups. | nih.govmdpi.comnih.gov |

Future Directions and Emerging Research Avenues for 3 Benzyl 1 2 Phenylethyl Pyrrolidine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For 3-Benzyl-1-(2-phenylethyl)pyrrolidine, future research is likely to focus on novel synthetic pathways that offer improvements in yield, selectivity, and sustainability over classical methods.

Recent advancements in synthetic methodologies for substituted pyrrolidines have highlighted the power of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. tandfonline.com For instance, a one-pot, three-component [3+2] cycloaddition reaction involving an aldehyde, an amino acid ester, and a chalcone (B49325) can be employed to construct highly substituted pyrrolidines. tandfonline.com Adapting such a strategy for this compound could involve the reaction of benzaldehyde, an appropriate amino acid precursor, and a phenylethyl-substituted dipolarophile.

Catalysis is another area ripe for exploration. Palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful method for introducing aryl groups at the 3-position of the pyrrolidine (B122466) ring. researchgate.netnih.govchemrxiv.org This approach could be adapted to introduce the benzyl (B1604629) group. Furthermore, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams, followed by cycloaddition, provides a general and highly selective route to structurally complex pyrrolidines. nih.govacs.org